molecular formula C11H14F3N B13307800 N-(Butan-2-yl)-3-(trifluoromethyl)aniline

N-(Butan-2-yl)-3-(trifluoromethyl)aniline

Cat. No.: B13307800
M. Wt: 217.23 g/mol
InChI Key: WMNDHSHCPOHFMF-UHFFFAOYSA-N
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Description

Overview of Fluorinated Aniline (B41778) Derivatives in Organic Synthesis

Fluorinated aniline derivatives are foundational components in the synthesis of a wide array of complex organic molecules, with significant applications in pharmaceuticals, agrochemicals, and materials science. nbinno.comnbinno.com The inclusion of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into an aniline ring dramatically alters the molecule's physicochemical properties. The trifluoromethyl group is a potent electron-withdrawing substituent, which modifies the electronic distribution within the aromatic system.

This electronic alteration imparts several desirable characteristics to the parent molecule. For instance, trifluoromethylated compounds often exhibit enhanced metabolic stability and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The strong carbon-fluorine bond is resistant to oxidative metabolism, which can increase the in vivo half-life of a drug candidate. Furthermore, the lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, potentially improving its ability to cross biological membranes.

In organic synthesis, the trifluoromethyl group influences the reactivity of the aniline ring, making it a versatile intermediate for various chemical transformations. These derivatives serve as key starting materials for creating intricate molecular architectures necessary for the development of new products, from novel drug candidates to high-performance dyes and specialized polymers. nbinno.comnbinno.com The synthesis of various fluorinated anilines is a topic of ongoing research, with methods being developed to efficiently introduce fluorine or trifluoromethyl groups onto the aromatic ring. researchgate.netresearchgate.net For example, 2-Methyl-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of the analgesic compound flunixin. ganeshremedies.com

Significance of Chiral Secondary Amines as Building Blocks

Chiral amines are indispensable tools in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. Chirality is a critical feature in bioactive molecules, as the different enantiomers of a drug can have vastly different physiological effects. researchgate.net One enantiomer might be therapeutic, while the other could be inactive or even harmful. researchgate.net Consequently, the ability to synthesize single-enantiomer compounds is of paramount importance in the pharmaceutical industry.

Chiral secondary amines, such as the N-(butan-2-yl) moiety in the title compound, are widely used as:

Chiral Auxiliaries: Temporarily attached to a substrate to direct a stereoselective reaction.

Chiral Catalysts: Used in small amounts to catalyze asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. alfachemic.com

Chiral Resolving Agents: Used to separate racemic mixtures into their constituent enantiomers.

The development of new chiral amine catalysts and building blocks is a vibrant area of research, as they provide powerful methods for constructing complex, enantioenriched molecules. acs.orgmdpi.com Their application has been pivotal in the total synthesis of numerous natural products and pharmaceuticals. researchgate.net

Current Research Landscape and Identified Knowledge Gaps Pertaining to N-(Butan-2-yl)-3-(trifluoromethyl)aniline

A thorough review of the current scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While its constituent components, 3-(trifluoromethyl)aniline (B124266) and chiral 2-aminobutane, are well-known and commercially available, detailed studies on their combined product are conspicuously absent from peer-reviewed journals.

The compound is primarily listed in the catalogs of chemical suppliers, indicating its availability for research purposes. appchemical.combldpharm.com However, there is a lack of published data on its synthesis, characterization, and specific applications. This suggests that while it may be used as an intermediate or a building block in proprietary research, particularly within the pharmaceutical or agrochemical industries, this work has not been disclosed in the public domain.

The logical synthetic route to this compound would involve the reductive amination of 3-(trifluoromethyl)aniline with butan-2-one or a direct N-alkylation of 3-(trifluoromethyl)aniline with a suitable 2-butyl halide.

The primary knowledge gaps are:

Detailed Spectroscopic and Physicochemical Data: Comprehensive characterization data (NMR, IR, MS, melting point, optical rotation) is not readily available in public databases.

Documented Synthetic Procedures: While the synthesis can be inferred, optimized and scalable procedures have not been published.

Specific Applications: There are no documented examples of its use as a catalyst, ligand, or key intermediate in the synthesis of specific target molecules in the academic literature.

Biological Activity: The biological properties of this specific molecule have not been reported.

Given the importance of both fluorinated anilines and chiral secondary amines, this compound represents a potentially valuable but currently underexplored building block. Further research is needed to fully characterize this compound and investigate its potential applications in asymmetric synthesis and medicinal chemistry.

Data Tables

Table 1: Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 1019482-04-2 appchemical.combldpharm.comC₁₁H₁₄F₃N appchemical.com217.23 appchemical.com
3-(Trifluoromethyl)aniline98-16-8 wikipedia.orgC₇H₆F₃N wikipedia.org161.12 wikipedia.org
3,5-Bis(trifluoromethyl)aniline328-74-5 sigmaaldrich.comC₈H₅F₆N sigmaaldrich.com229.12 sigmaaldrich.com

Table 2: Physicochemical Data for 3-(Trifluoromethyl)aniline

PropertyValue
AppearanceColorless liquid nih.gov
Density1.29 g/cm³ wikipedia.org
Melting Point5 to 6 °C wikipedia.org
Boiling Point187 to 188 °C wikipedia.org
Water Solubility5 g/L (20 °C)
Refractive Index (n20/D)1.480

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

N-butan-2-yl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C11H14F3N/c1-3-8(2)15-10-6-4-5-9(7-10)11(12,13)14/h4-8,15H,3H2,1-2H3

InChI Key

WMNDHSHCPOHFMF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for N Butan 2 Yl 3 Trifluoromethyl Aniline

Regioselective Introduction of the Trifluoromethyl Group on the Aniline (B41778) Core

The strategic placement of a trifluoromethyl (-CF₃) group on an aniline ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. Achieving meta-substitution is a key challenge, as the amino group typically directs electrophilic substitution to the ortho and para positions.

Strategies for Meta-Trifluoromethylation of Anilines, including C-H Functionalization

Direct C-H functionalization presents an atom-economical approach to trifluoromethylation, but controlling regioselectivity remains a primary obstacle. While ortho-trifluoromethylation of anilines can be achieved using directing groups that coordinate with a transition metal catalyst, meta-selective methods are less common and often require more complex strategies. researchgate.netacs.orgrsc.org

One emerging strategy to override the inherent ortho/para directing effect of the amine is the use of a transient mediator in a palladium-catalyzed system. For instance, norbornene has been successfully employed to achieve meta-C-H chlorination of anilines. nih.gov This method involves an initial ortho-palladation, followed by insertion of norbornene and subsequent migration of the palladium catalyst to the meta-position, where the functionalization occurs. While this has been demonstrated for chlorination, the adaptation of this relay mechanism for trifluoromethylation represents a promising frontier. nih.gov Such a process would involve the formation of a key palladacycle intermediate that, upon oxidation and reductive elimination, introduces the -CF₃ group at the meta-position. nih.gov

Precursor-Based Routes for the Formation of 3-(Trifluoromethyl)aniline (B124266) Moieties

A more established and widely used approach involves the synthesis of 3-(trifluoromethyl)aniline from precursors that already contain the trifluoromethyl group at the desired position. The most common industrial method starts with the nitration of benzotrifluoride. This reaction predominantly yields 3-nitrobenzotrifluoride (B1630513) (around 90%), with smaller amounts of the ortho (~9%) and para (~1%) isomers. google.comgoogle.com

The subsequent step is the reduction of the nitro group of 3-nitrobenzotrifluoride to an amine. This transformation can be accomplished through various methods:

Catalytic Hydrogenation: This is a common industrial method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. It is efficient and produces water as the only byproduct.

Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic medium are effective for this reduction.

Electrochemical Reduction: A robust and scalable electrochemical workflow for the reduction of nitrobenzotrifluorides has been developed. This agent-free conversion can be performed in a divided electrolysis cell to produce 3-trifluoromethylanilinium bisulfate on a multigram scale, offering a safe and sustainable alternative. acs.org

This precursor-based route provides a reliable and high-yield pathway to 3-(trifluoromethyl)aniline, which then serves as the substrate for the subsequent N-alkylation step.

Comparative Analysis of Catalytic Systems and Reagents for Aryl Trifluoromethylation

The direct trifluoromethylation of aryl compounds is a field of intense research, with various catalytic systems and reagents developed, each with distinct advantages and limitations. The choice of system often depends on the substrate's functional group tolerance and the desired reaction conditions.

Catalyst SystemTrifluoromethylating Reagent(s)MechanismAdvantagesLimitations
Palladium-based TESCF₃ (with KF), CF₃-containing organometallicsCross-couplingBroad substrate scope, good for aryl chloridesHigh catalyst cost, potential ligand sensitivity
Copper-based TMSCF₃, Togni's reagent, CF₃SO₂Na (Langlois' reagent)Cross-coupling, Radical pathwaysLower cost than palladium, versatile for various CF₃ sourcesOften requires aryl iodides or bromides, can require harsh conditions
Iron-based CF₃SO₂Na (Langlois' reagent)RadicalInexpensive, environmentally benignOften requires photo-induction, may have limited scope
Photoredox (Metal-free) CF₃SO₂Na, CF₃IRadicalMild conditions, high functional group toleranceCan be substrate-specific, may require specific photocatalysts

Trifluoromethylating Reagents:

Nucleophilic Reagents: The Ruppert-Prakash reagent (TMSCF₃) is widely used, often in conjunction with a fluoride (B91410) source, to generate a trifluoromethyl anion equivalent for cross-coupling reactions.

Electrophilic Reagents: Hypervalent iodine compounds, such as Togni's and Umemoto's reagents, act as sources of an electrophilic "CF₃⁺" group and are effective for the trifluoromethylation of a wide range of nucleophiles, including arenes.

Radical Precursors: Reagents like sodium triflinate (CF₃SO₂Na, Langlois' reagent) and trifluoroiodomethane (CF₃I) can generate trifluoromethyl radicals under thermal, photochemical, or redox conditions. rsc.org These are particularly useful in C-H functionalization reactions.

Stereocontrolled N-Alkylation with the Butan-2-yl Moiety

Introducing the chiral butan-2-yl group onto the nitrogen atom of 3-(trifluoromethyl)aniline requires stereocontrol to obtain an enantiomerically pure product. This can be achieved through either enantioselective or diastereoselective strategies.

Enantioselective C-N Bond Formation Utilizing Chiral Catalysis (e.g., Copper-Catalyzed Enantioconvergent Alkylation)

Enantioselective methods aim to create the desired stereocenter from a prochiral precursor or a racemic mixture. A powerful strategy is the enantioconvergent alkylation of anilines with racemic secondary alkyl electrophiles.

Recent advancements have demonstrated that a chiral copper catalyst, under photo-induced conditions, can effectively couple various aniline nucleophiles with racemic tertiary alkyl electrophiles to form C-N bonds with high enantiomeric excess (ee). nih.govnih.govcaltech.eduacs.org This methodology relies on a catalytic cycle involving a chiral copper(I) complex that, upon photoexcitation, engages in a process that ultimately leads to the stereoselective formation of the C-N bond. nih.govacs.orgorganic-chemistry.org A key intermediate is a chiral copper(II)-anilido complex, which can be viewed as a copper(I)-anilidyl radical. This persistent radical couples with the alkyl radical generated from the electrophile, with the chiral ligand environment dictating the stereochemical outcome of the bond formation. nih.govcaltech.eduacs.org

While demonstrated for tertiary electrophiles, this enantioconvergent approach is highly relevant for the synthesis of N-(butan-2-yl)-3-(trifluoromethyl)aniline using a racemic butan-2-yl halide. The catalytic system, typically composed of a copper salt (e.g., CuCl) and a chiral phosphine (B1218219) ligand, would generate the chiral product from a racemic starting material. nih.govorganic-chemistry.org

Another prominent enantioselective method is the asymmetric reductive amination of a ketone. acs.orgnih.govresearchgate.net In this approach, 3-(trifluoromethyl)aniline would be reacted with butan-2-one in the presence of a chiral catalyst and a reducing agent (e.g., H₂ or a hydride source). The reaction proceeds through the in-situ formation of an enamine or imine intermediate, which is then asymmetrically reduced by the chiral catalyst to yield the enantiomerically enriched secondary amine. acs.orgresearchgate.net Ruthenium and Iridium complexes with chiral diphosphine ligands are highly effective for this transformation. nih.gov

Diastereoselective Synthesis Approaches via Chiral Butan-2-yl Precursors

Diastereoselective methods involve the use of an enantiomerically pure starting material to control the stereochemistry of the final product. For the synthesis of this compound, this would involve starting with an enantiopure butan-2-yl precursor, such as (R)- or (S)-2-bromobutane or a corresponding tosylate.

The N-alkylation is typically achieved via a standard Sₙ2 reaction, where the aniline nitrogen acts as the nucleophile. To facilitate the reaction, a base is often used to deprotonate the aniline, increasing its nucleophilicity.

Typical Reaction Conditions:

AmineAlkylating AgentBaseSolventOutcome
3-(Trifluoromethyl)aniline(R)- or (S)-2-BromobutaneK₂CO₃, Cs₂CO₃, or NaHDMF, Acetonitrile(R)- or (S)-N-(Butan-2-yl)-3-(trifluoromethyl)aniline
3-(Trifluoromethyl)aniline(R)- or (S)-Butan-2-yl tosylateK₂CO₃, Cs₂CO₃, or NaHDMF, Acetonitrile(R)- or (S)-N-(Butan-2-yl)-3-(trifluoromethyl)aniline

A related diastereoselective approach is the direct reductive amination using an enantiopure chiral amine as an auxiliary. However, for this specific target molecule, direct alkylation with a chiral electrophile is more straightforward. The key to this method is ensuring the reaction proceeds via an Sₙ2 mechanism to guarantee inversion of stereochemistry (if starting with a halide) or retention (with specific activating groups), thus transferring the chirality of the precursor to the final product with high fidelity. researchgate.netrsc.org

Optimization of Alkylation Conditions for Hindered Secondary Anilines

The introduction of a secondary butyl group onto the nitrogen atom of 3-(trifluoromethyl)aniline presents a classic challenge in synthetic chemistry: the formation of a hindered secondary aniline. Direct N-alkylation of anilines with alkyl halides can be complicated by overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. Furthermore, the electron-withdrawing nature of the trifluoromethyl group deactivates the aniline nitrogen, making it less nucleophilic. Consequently, optimization of the reaction conditions is paramount to achieving a high yield of the desired mono-alkylated product.

Several key parameters must be considered when optimizing the N-alkylation of 3-(trifluoromethyl)aniline with a secondary alkylating agent like 2-bromobutane (B33332) or by reductive amination with butan-2-one. These include the choice of solvent, base, temperature, and catalyst, if applicable.

Direct N-Alkylation with 2-Halobutane:

For the direct alkylation route, the choice of base and solvent is critical. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions. The solvent can significantly influence the reaction rate and selectivity. For instance, the use of ionic liquids as solvents has been shown to enhance the rate and selectivity of N-alkylation of anilines, potentially by facilitating the precipitation of the mono-N-alkylanilinium salt and thus preventing overalkylation.

Reductive Amination with Butan-2-one:

Reductive amination offers a more controlled approach to the synthesis of this compound. This method involves the initial formation of an imine or enamine intermediate from 3-(trifluoromethyl)aniline and butan-2-one, followed by in situ reduction. The choice of reducing agent is crucial for the success of this reaction. Mild reducing agents such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) are often employed as they can selectively reduce the iminium ion in the presence of the ketone.

Optimization of reductive amination conditions for electron-deficient anilines has been a subject of study. For instance, a robust protocol for the reductive amination of ketones with electron-deficient anilines utilizes borane-tetrahydrofuran (B86392) complex (BH₃·THF) in the presence of trimethylsilyl (B98337) chloride (TMSCl) and dimethylformamide (DMF), leading to full conversion in a short time. thieme-connect.com Another effective method employs sodium borohydride (B1222165) (NaBH₄) with TMSCl in DMF. thieme-connect.com

The following table illustrates the effect of different reducing agent systems on the reductive amination of a model electron-deficient aniline with cyclohexanone, providing insights applicable to the synthesis of the target compound.

Table 1: Optimization of Reductive Amination Conditions for a Model Electron-Deficient Aniline

Entry Reducing Agent Additive Solvent Time Conversion (%)
1 NaBH(OAc)₃ - THF 24 h 0
2 NaBH₃CN ZnCl₂ MeOH 24 h <5
3 BH₃·THF AcOH CH₂Cl₂ 3 h >95
4 BH₃·THF TMSCl DMF 10 min >95
5 NaBH₄ TMSCl DMF 10 min >95

Data adapted from a study on the reductive amination of electron-deficient anilines. thieme-connect.comthieme-connect.com

These findings suggest that borane-based reducing systems, particularly when activated with TMSCl, are highly effective for the reductive amination of anilines bearing electron-withdrawing groups.

Convergent and Divergent Synthetic Routes to the Target Compound

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

Sequential Construction of the Substituted Aniline Framework

A traditional and reliable approach to this compound is the sequential construction of the molecule. This typically involves a two-step process:

Synthesis of the aniline core: Preparation of 3-(trifluoromethyl)aniline from readily available starting materials.

N-Alkylation: Introduction of the sec-butyl group onto the nitrogen atom of 3-(trifluoromethyl)aniline.

This linear approach allows for the purification of intermediates at each stage, ensuring the final product's high purity. The N-alkylation step, as discussed previously, can be achieved through direct alkylation with a 2-halobutane or, more controllably, via reductive amination with butan-2-one. While straightforward, this method can be less atom-economical and more time-consuming than one-pot procedures.

Development of One-Pot Transformations and Cascade Reactions

Modern synthetic chemistry emphasizes the development of one-pot transformations and cascade reactions to improve efficiency, reduce waste, and simplify experimental procedures. For the synthesis of this compound, a one-pot reductive amination starting from 3-nitrobenzotrifluoride and butan-2-one represents a highly efficient convergent approach.

In this strategy, the nitro group is first reduced to an amine in the presence of a suitable catalyst (e.g., palladium on carbon), and the resulting 3-(trifluoromethyl)aniline then undergoes in situ reductive amination with butan-2-one. This tandem process avoids the isolation of the intermediate aniline, saving time and resources. mdpi.com The key steps in this one-pot synthesis are:

Reduction of the nitro group to an amine.

Condensation of the in situ generated aniline with the ketone to form an imine.

Reduction of the imine to the final secondary amine. mdpi.com

The success of such one-pot reactions hinges on the compatibility of the reagents and catalysts for both the reduction and the reductive amination steps.

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are critical considerations in the synthesis of substituted anilines. In the context of this compound, the primary challenge is achieving selective N-alkylation over potential C-alkylation of the aromatic ring.

The electron-withdrawing trifluoromethyl group directs electrophilic aromatic substitution to the meta position relative to itself. However, the amino group is an ortho-, para-director. In the case of 3-(trifluoromethyl)aniline, the directing effects of the two substituents can lead to a mixture of products if the reaction conditions are not carefully controlled.

To ensure exclusive N-alkylation, methods that proceed under non-acidic or mildly acidic conditions are generally preferred for reductive amination. Strong acids can protonate the aniline nitrogen, deactivating it towards nucleophilic attack on the carbonyl carbon and potentially promoting undesired side reactions.

The following table outlines various synthetic strategies for N-alkylation of anilines, highlighting the chemo- and regioselectivity aspects relevant to the synthesis of the target compound.

Table 2: Chemo- and Regioselective Strategies for N-Alkylation of Anilines

Method Alkylating Agent Catalyst/Reagent Selectivity Key Features
Direct Alkylation 2-Halobutane Base (e.g., K₂CO₃, Cs₂CO₃) Moderate N-selectivity Risk of overalkylation.
Reductive Amination Butan-2-one NaBH(OAc)₃, NaBH₃CN, BH₃·THF High N-selectivity Controlled mono-alkylation.
Borrowing Hydrogen 2-Butanol Transition metal catalyst (e.g., Ir, Ru) High N-selectivity Atom-economical, water is the only byproduct.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes an alcohol as the alkylating agent, is a particularly elegant and atom-economical approach. In this process, a transition metal catalyst temporarily oxidizes the alcohol to a ketone, which then undergoes reductive amination with the aniline. The hydrogen atoms "borrowed" from the alcohol are then used to reduce the intermediate imine.

Elucidation of Chemical Reactivity and Mechanistic Pathways

Reactivity Profile of the Secondary Amine Functionality

The nitrogen atom of the secondary amine in N-(Butan-2-yl)-3-(trifluoromethyl)aniline is a focal point of its reactivity, participating in a range of chemical transformations. Its nucleophilic and basic character, as well as its susceptibility to oxidation and the reactivity of the adjacent C-H bonds, are all modulated by the electronic landscape of the molecule.

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property significantly influences the nucleophilicity and basicity of the aniline (B41778) nitrogen. The strong inductive effect of the -CF₃ group reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom. This decrease in electron availability makes the lone pair of electrons on the nitrogen less available to donate to a proton or other electrophiles.

As a result, 3-(trifluoromethyl)aniline (B124266) is a weaker base than aniline. The introduction of an N-alkyl group, such as the sec-butyl group, generally increases the basicity of anilines due to the electron-donating inductive effect of the alkyl group. However, in the case of this compound, the electron-withdrawing effect of the trifluoromethyl group is dominant, resulting in a compound that is still significantly less basic than aniline or N-sec-butylaniline.

The reduced basicity also translates to a decrease in nucleophilicity. While the nitrogen atom can still participate in nucleophilic substitution reactions, such as N-alkylation, the reaction rates are generally slower compared to those of aniline or other electron-rich anilines.

Table 1: Comparative Basicity of Substituted Anilines

Compound pKa of Conjugate Acid Reference
Aniline 4.6 quora.com
N-sec-Butylaniline (Higher than aniline) libretexts.org
3-(Trifluoromethyl)aniline (Lower than aniline) nih.gov
This compound (Lower than N-sec-butylaniline) Inferred

The nitrogen atom of N-alkylanilines can undergo oxidation to form a variety of products. The anodic oxidation of N-alkylanilines can lead to head-to-tail and tail-to-tail coupling products, such as substituted diphenylamines and benzidines, respectively. acs.org The specific products formed are influenced by factors such as the steric bulk of the alkyl group, the solvent, and the electrode potential. acs.org For this compound, the bulky sec-butyl group would likely influence the regioselectivity of such coupling reactions. Chemical oxidation, for instance with reagents like benzoyl peroxide, can also occur. rsc.org Microsomal N-oxidation of secondary anilines can yield products like aryl nitrones and N-hydroxy derivatives. nih.gov

The carbon-hydrogen bonds on the sec-butyl group, specifically the C-H bond at the α-position to the nitrogen atom, can be a site for chemical functionalization. While direct C-H functionalization of simple N-alkylanilines is a challenging transformation, recent advances in catalysis have enabled such reactions. For instance, palladium-catalyzed methods have been developed for the C-H functionalization of alicyclic amines, although this is more focused on remote C-H bonds. nih.govbohrium.com The development of methods for the selective functionalization of the α-C-H bond in N-sec-butylanilines would provide a direct route to more complex molecular architectures.

Aromatic Ring Reactivity and Substituent Effects on the Phenyl Ring

The reactivity of the phenyl ring in this compound is heavily influenced by the two substituents: the N-(sec-butyl)amino group and the trifluoromethyl group.

The N-(sec-butyl)amino group is an activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. This is due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate. Conversely, the trifluoromethyl group is a strong deactivating group and is meta-directing. lkouniv.ac.inyoutube.com This is due to its strong electron-withdrawing inductive effect, which destabilizes the arenium ion, particularly when the positive charge is on the carbon adjacent to the CF₃ group (ortho and para attack). youtube.com

Nucleophilic aromatic substitution (SNAᵣ) on the trifluoromethylphenyl moiety is also a possibility, particularly if a good leaving group is present on the ring. The electron-withdrawing trifluoromethyl group can activate the ring towards nucleophilic attack, especially when positioned ortho or para to the leaving group, by stabilizing the negatively charged Meisenheimer complex intermediate. chemistrysteps.com

The presence of the trifluoromethyl group also impacts the physical and chemical properties of the molecule. It increases lipophilicity, which can affect its solubility and biological activity. mdpi.com The C-F bonds are very strong, making the trifluoromethyl group highly stable to many reaction conditions. mdpi.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Nature Directing Effect
-NHR (N-sec-butylamino) Activating Ortho, Para
-CF₃ (Trifluoromethyl) Deactivating Meta

Transition Metal-Catalyzed C-H Activation and Functionalization on the Phenyl Ring

The derivatization of aniline compounds through transition metal-catalyzed C-H activation is a cornerstone of modern synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. snnu.edu.cnrsc.org In the case of this compound, the phenyl ring presents several C-H bonds that can be targeted for functionalization. The regioselectivity of these reactions is dictated by the electronic properties of the substituents and the directing ability of the N-sec-butylamino group.

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of metal-catalyzed C-H activation. Conversely, the amino group is an electron-donating group and can act as a directing group for ortho-functionalization. However, the steric bulk of the butan-2-yl substituent may hinder ortho-C-H activation. nih.gov

Recent advancements have seen the use of palladium and rhodium catalysts for the C-H functionalization of aniline derivatives. nih.govacs.org For instance, palladium-catalyzed reactions, often in the presence of a directing group, can facilitate ortho-arylation or olefination. acs.org While the N-H bond of a secondary amine can act as a directing group, its effectiveness can be influenced by the steric hindrance of the alkyl substituent. The development of ligands, such as S,O-ligands, has been shown to promote para-selective C-H olefination of anilines, offering an alternative to the more common ortho-functionalization. nih.govacs.org

Rhodium-catalyzed C-H activation has also emerged as a powerful tool, often proceeding under milder conditions. rsc.org These reactions can lead to a variety of functionalized products, depending on the coupling partner and reaction conditions. The interplay between the electronic effects of the trifluoromethyl group and the directing/steric effects of the N-(butan-2-yl) group will ultimately determine the most favorable position for C-H activation on the phenyl ring of this compound.

Table 1: Potential Regiochemical Outcomes of C-H Functionalization

Position Electronic Influence of CF₃ Steric Influence of N-(Butan-2-yl) Directing Group Effect of N-H Predicted Reactivity
C2 (ortho) Deactivating High hindrance Directing Possible, but sterically hindered
C4 (para) Less deactivated Low hindrance Remote Favorable with specific catalysts/ligands nih.govacs.org

Stereochemical Outcomes and Reaction Selectivity

The presence of a chiral center in the butan-2-yl group of this compound introduces the element of stereoselectivity in its reactions.

Kinetic vs. Thermodynamic Control in Stereoselective Reactions

In stereoselective reactions, the distribution of stereoisomeric products can be governed by either kinetic or thermodynamic control. inflibnet.ac.in A kinetically controlled reaction favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. In contrast, a thermodynamically controlled reaction yields the most stable product, which may not be the one that is formed most rapidly. researchgate.net

The outcome of a reaction can often be influenced by the reaction conditions. For example, lower temperatures tend to favor the kinetic product, as there is insufficient energy to overcome the activation barrier to the more stable thermodynamic product. Conversely, higher temperatures can allow for the equilibration of products, leading to a predominance of the thermodynamically favored stereoisomer. In the context of C-H functionalization of this compound, the formation of diastereomeric products could be influenced by such control, depending on the reversibility of the C-H activation and subsequent bond-forming steps.

Mechanism of Chiral Induction and Transfer within the Butan-2-yl Group

The chiral butan-2-yl group can act as an internal source of chirality, influencing the stereochemical outcome of reactions at the phenyl ring. This process, known as chiral induction or transfer, can lead to the formation of one diastereomer in excess over the other. The mechanism of this induction is often complex and can involve several factors.

In transition metal-catalyzed C-H activation, the metal center may coordinate to the aniline in a way that the butan-2-yl group sterically biases the approach of the incoming reagent to one face of the aromatic ring. rsc.org This can lead to a diastereoselective functionalization. The conformation of the N-(butan-2-yl) group and its interaction with the catalyst-ligand sphere are crucial in determining the extent and sense of the diastereoselectivity. Chiral ligands on the metal catalyst can also work in concert with the chirality of the substrate to enhance the stereochemical control. mdpi.com

Analysis of Competing Reaction Pathways and Side Product Formation

In any chemical transformation, the desired reaction pathway may compete with other, less favorable pathways, leading to the formation of side products. For the C-H functionalization of this compound, several competing pathways can be envisioned.

One common side reaction is the formation of regioisomers. While a particular set of conditions might favor functionalization at one position (e.g., para), minor products resulting from activation at other positions (e.g., ortho or meta) may also be formed. The trifluoromethyl group can also be a site of side reactions, although it is generally a robust functional group. nih.gov

Another potential side reaction is N-functionalization. The nitrogen atom of the aniline is a nucleophilic center and could potentially react with electrophilic coupling partners. Furthermore, over-functionalization, where more than one C-H bond on the phenyl ring is functionalized, can also occur, particularly if the first functionalization activates the ring towards further reaction. The steric bulk of the butan-2-yl group, however, might mitigate the extent of such multiple functionalizations. Careful optimization of reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, is crucial to minimize these competing pathways and maximize the yield of the desired product.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Palladium

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of N-(Butan-2-yl)-3-(trifluoromethyl)aniline, offering detailed insights into the hydrogen, carbon, fluorine, and nitrogen nuclei.

The ¹H NMR spectrum provides essential information for identifying the different proton environments in the molecule. The aromatic protons of the 3-(trifluoromethyl)aniline (B124266) ring typically appear as complex multiplets in the downfield region due to spin-spin coupling. The protons of the butan-2-yl group are observed in the upfield region. The methine proton (CH) attached to the nitrogen atom shows a distinct chemical shift, while the methylene (B1212753) (CH₂) and methyl (CH₃) protons exhibit characteristic signals and couplings.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The carbon atoms of the aromatic ring are observed in the range of 110-150 ppm. The carbon atom attached to the trifluoromethyl group shows a characteristic quartet due to C-F coupling. The aliphatic carbons of the butan-2-yl group appear in the upfield region of the spectrum.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, the spectrum is expected to show a singlet for the -CF₃ group, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic-H6.7 - 7.3m-
N-H~4.0 - 5.0 (broad)s-
N-CH(CH₃)CH₂CH₃3.5 - 3.8m~6.5
N-CH(CH₃)CH₂CH₃1.5 - 1.7m~7.0
N-CH(CH₃)CH₂CH₃1.2 - 1.4d~6.5
N-CH(CH₃)CH₂CH₃0.9 - 1.1t~7.5

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-N~148
Aromatic C-CF₃~131 (q, J ≈ 32 Hz)
CF₃~124 (q, J ≈ 272 Hz)
Aromatic CH110 - 130
N-CH~52
CH₂~30
N-CH(CH₃)~20
CH₂CH₃~10

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the complex spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, which is instrumental in tracing the connectivity within the butan-2-yl chain and assigning adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connection between the butan-2-yl group and the aniline (B41778) nitrogen, as well as for confirming the substitution pattern on the aromatic ring by observing correlations from aromatic protons to various aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can help in determining the preferred conformation of the molecule, particularly the orientation of the butan-2-yl group relative to the aniline ring.

While less common due to lower sensitivity, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom. The chemical shift of the amine nitrogen in this compound is influenced by the electron-withdrawing effect of the 3-(trifluoromethyl)phenyl group and the electron-donating nature of the alkyl substituent. Analysis of the ¹⁵N chemical shift can provide valuable data on the degree of nitrogen lone pair delocalization into the aromatic ring and the effects of substitution on the amine's basicity. The analysis of ¹⁵N chemical shift data for a wide range of substituted anilines has led to empirical equations for predicting these shifts.

Vibrational Spectroscopy (FT-IR, Raman) and Conformational Insights

The FT-IR and Raman spectra of this compound display characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretch: A characteristic band for the secondary amine N-H stretching vibration is expected in the region of 3350-3450 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butan-2-yl group are observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for aromatic amines is typically found in the 1250-1350 cm⁻¹ range.

C-F Stretches: The strong electron-withdrawing nature of the trifluoromethyl group results in intense C-F stretching absorption bands, typically located in the 1100-1350 cm⁻¹ region.

Table 3: Characteristic FT-IR Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch3350 - 3450Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2970Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium
C-F Stretch (CF₃)1100 - 1350Very Strong

The molecule this compound possesses conformational flexibility due to rotation around the C(aryl)-N and N-C(alkyl) single bonds. Different rotational isomers (rotamers) may exist in equilibrium. The study of m-trifluoromethylthioacetanilide, a related compound, has shown that the presence of the trifluoromethyl group can influence conformational possibilities. Computational modeling, combined with temperature-dependent NMR or vibrational spectroscopy, can be employed to investigate the relative energies of different conformers and the energy barriers to rotation. These analyses provide insights into the most stable three-dimensional structure of the molecule and how its shape might change under different conditions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of chemical compounds. In the analysis of this compound, MS provides definitive evidence of its molecular identity through accurate mass measurement and offers structural confirmation via the analysis of its characteristic fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for assigning an unambiguous elemental composition to a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, HRMS can distinguish its molecular formula from other potential formulas that might have the same nominal mass.

The elemental composition of the compound is C₁₁H₁₄F₃N. Using the precise masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁴N), the theoretical monoisotopic mass can be calculated. An HRMS instrument can measure this value experimentally to within a few parts per million (ppm), providing strong evidence for the molecular formula. This high level of accuracy is crucial for confirming the identity of the compound in complex matrices or when distinguishing between isomers.

Table 1: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₁H₁₄F₃N
Theoretical Monoisotopic Mass (Exact Mass)217.10783 Da
Protonated Molecule [M+H]⁺218.11566 Da

Elucidation of Fragmentation Mechanisms for Structural Confirmation

Upon ionization in a mass spectrometer, typically through electron impact (EI), the this compound molecule forms a molecular ion (M⁺•), which is a radical cation. This molecular ion is energetically unstable and undergoes fragmentation, breaking down into smaller, characteristic charged fragments and neutral species. The analysis of these fragments provides a roadmap to the original molecular structure.

The fragmentation of this compound is primarily dictated by the presence of the N-alkyl group and the substituted aromatic ring. The most common fragmentation pathways for aliphatic amines involve cleavage of the bonds adjacent to the nitrogen atom, a process known as alpha-cleavage. libretexts.org

Key Fragmentation Pathways:

Alpha-Cleavage of the Butyl Group: This is a dominant fragmentation pathway for N-alkyl amines. libretexts.org The cleavage of the C-C bond adjacent to the nitrogen atom within the butan-2-yl substituent leads to the formation of stable iminium cations.

Loss of an ethyl radical (•C₂H₅): Cleavage of the bond between C1' and C2' of the butyl chain results in the loss of an ethyl radical (mass 29 Da). This produces a highly stable, resonance-stabilized iminium cation at m/z 188 . This fragment is often a major peak in the spectrum due to the stability of the resulting ion.

Loss of a methyl radical (•CH₃): Cleavage of the bond between the secondary carbon and the methyl group of the butyl chain results in the loss of a methyl radical (mass 15 Da), yielding an ion at m/z 202 .

Cleavage of the C-N Bond: The bond connecting the butan-2-yl group to the aniline nitrogen can also cleave. This pathway leads to fragments representing both the alkyl and the aromatic portions of the molecule.

Formation of the sec-butyl cation: This cleavage can produce the secondary butyl carbocation ([C₄H₉]⁺) at m/z 57 . Secondary carbocations are relatively stable, making this a commonly observed fragment for compounds containing this group. libretexts.org

Formation of the 3-(trifluoromethyl)aniline ion: The charge may also be retained by the aromatic portion, resulting in a fragment ion corresponding to the 3-(trifluoromethyl)aniline radical cation ([C₇H₅F₃N]⁺•) at m/z 161 .

The collective pattern of these fragment ions—particularly the prominent peaks resulting from alpha-cleavage (m/z 188) and the stable sec-butyl cation (m/z 57)—serves as a structural fingerprint, confirming the identity of this compound and allowing it to be distinguished from its isomers.

Table 2: Proposed Mass Spectral Fragments of this compound
m/zProposed Ion StructureNeutral LossFragmentation Pathway
217[C₁₁H₁₄F₃N]⁺•-Molecular Ion (M⁺•)
202[M - CH₃]⁺•CH₃ (15 Da)Alpha-cleavage
188[M - C₂H₅]⁺•C₂H₅ (29 Da)Alpha-cleavage
161[C₇H₅F₃N]⁺••C₄H₉ (57 Da)C-N bond cleavage
57[C₄H₉]⁺•C₇H₅F₃N (161 Da)C-N bond cleavage

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic and Geometric Structure

Quantum chemical calculations are foundational to understanding the electronic and geometric properties of a molecule. These methods provide detailed information on bond lengths, angles, electronic orbitals, and charge distributions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For N-(Butan-2-yl)-3-(trifluoromethyl)aniline, DFT, particularly using functionals like B3LYP, is employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. researchgate.netresearchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Beyond geometry, DFT is crucial for analyzing electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation. researchgate.netthaiscience.infoscispace.com Calculations on similar aniline (B41778) derivatives show that substituents significantly influence these frontier orbitals. researchgate.netthaiscience.info Furthermore, DFT calculations can determine the distribution of electron density across the molecule, assigning partial atomic charges (e.g., Mulliken charges) to each atom, which helps in identifying electrophilic and nucleophilic sites. irjweb.com

Table 1: Representative Calculated Electronic Properties for an Aniline Derivative The following table is illustrative, based on typical values for similar compounds calculated using DFT/B3LYP methods.

PropertyCalculated Value
HOMO Energy-5.53 eV
LUMO Energy-0.83 eV
HOMO-LUMO Energy Gap (ΔE)4.70 eV

The flexibility of this compound is primarily due to rotation around the single bonds, specifically the N-C(aryl) bond connecting the nitrogen to the benzene (B151609) ring and the N-C(butan-2-yl) bond. Conformational analysis involves mapping the potential energy surface as a function of the dihedral angles of these bonds. ekb.eg This analysis identifies the various stable conformers (local energy minima) and the energy barriers required to transition between them. researchgate.netresearchgate.net

For the N-C(butan-2-yl) bond, rotation leads to different staggered and eclipsed conformations, similar to those observed in butane, where steric repulsions and hyperconjugative interactions determine their relative energies. researchgate.net The rotation around the N-C(aryl) bond is influenced by steric hindrance between the butan-2-yl group and the aromatic ring, as well as electronic effects involving the nitrogen lone pair and the π-system of the ring. Calculating these rotational barriers provides insight into the molecule's dynamic behavior and the relative populations of its conformers at a given temperature. researchgate.net

To gain a deeper understanding of the bonding and non-bonding interactions within this compound, several advanced analytical methods are employed.

Atoms in Molecules (AIM): The AIM theory, pioneered by Richard Bader, partitions the molecule's electron density to define atoms and the bonds between them based on zero-flux surfaces. wikipedia.org This analysis characterizes the nature of chemical bonds (e.g., covalent vs. ionic) by examining the properties of the electron density at bond critical points.

Electron Localization Function (ELF): The ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. wikipedia.org It provides a visual map of electron pair localization, clearly distinguishing core electrons, covalent bonds, and lone pairs. jussieu.frresearchgate.net An ELF analysis of this compound would show regions of high localization corresponding to the C-C, C-H, C-N, and N-H bonds, as well as the lone pair on the nitrogen atom, offering a faithful visualization of its electronic structure. wikipedia.org

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in exploring the potential pathways for the synthesis and reactions of this compound. It allows for the detailed study of reaction mechanisms, which can be difficult to probe experimentally.

The synthesis of this compound likely involves steps such as amination or reductive amination. researchgate.net Computational chemistry can be used to model these reaction pathways. By calculating the energies of reactants, products, and any intermediates, a reaction energy profile can be constructed. A crucial part of this process is locating and characterizing the transition state—the highest energy point along the reaction coordinate that connects reactants to products. The transition state structure is confirmed by vibrational frequency analysis, where it exhibits exactly one imaginary frequency corresponding to the motion along the reaction path. The calculated activation energy (the energy difference between the reactants and the transition state) is a key predictor of the reaction rate.

Computational modeling can predict the outcomes of reactions where multiple products are possible.

Regioselectivity: In reactions involving the aromatic ring, such as electrophilic substitution, calculations can predict which position (ortho, meta, or para) is most likely to react. This is achieved by comparing the activation energies of the transition states for each possible pathway. The pathway with the lowest activation energy will be the kinetically favored one, thus determining the major regioisomeric product.

Stereoselectivity: The N-(Butan-2-yl) group contains a stereocenter, making the entire molecule chiral. If the synthesis involves the creation of this stereocenter, computational methods can predict which enantiomer (R or S) will be formed in excess. This is done by modeling the reaction pathways leading to each stereoisomer and comparing the energies of the diastereomeric transition states. The difference in these energies allows for a quantitative prediction of the enantiomeric excess.

Influence of Solvation Effects and Reaction Environment on Computational Predictions

The chemical behavior and properties of this compound can be significantly influenced by its surrounding environment, particularly the solvent. Computational models are essential for predicting and understanding these interactions.

Solvation Models: The influence of a solvent on the geometry, electronic structure, and reactivity of a molecule is known as a solvation effect. Computational chemists employ various models to simulate these effects. The two main approaches are:

Explicit Solvation: This model involves surrounding the solute molecule with a number of individual solvent molecules. While this method provides a highly detailed picture of solute-solvent interactions, it is computationally very expensive.

Implicit Solvation (Continuum Models): In this more common approach, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum. The Polarizable Continuum Model (PCM) and its variants are widely used examples. These models offer a good balance between accuracy and computational cost for predicting properties in solution. For instance, the Conductor-like Polarizable Continuum Model (CPCM) has been used to study solvation effects on the electronic spectra of complex molecules dntb.gov.ua.

Environmental Influence on Predictions: The reaction environment, including temperature, pressure, and the presence of other chemical species like radicals, significantly impacts reaction mechanisms and kinetics. For example, studies on the reaction of aniline derivatives with hydroxyl (OH) radicals have shown that temperature and the geometric structures of reactants are crucial factors mdpi.com. Quantum-chemical calculations, such as those using the composite G4 method, have been employed to investigate the effect of substituents on the electrochemical potential of aniline derivatives, correlating theoretical Gibbs free energies with experimental values researchgate.net. These calculations must account for the specific environment to yield accurate predictions. For this compound, computational models would be used to predict how its reactivity, for example, hydrogen abstraction from the amino group versus addition to the aromatic ring, is altered in different solvents or atmospheric conditions.

Spectroscopic Parameter Prediction and Validation

Theoretical calculations are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of molecules like this compound.

Theoretical Prediction of NMR Chemical Shifts (1H, 13C, 19F, 15N) and Vibrational Frequencies

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, from which chemical shifts are derived. researchgate.net Density Functional Theory (DFT) methods, particularly with hybrid functionals like B3LYP, are frequently used for these calculations. For this compound, theoretical calculations would predict the chemical shifts for all unique hydrogen (¹H), carbon (¹³C), fluorine (¹⁹F), and nitrogen (¹⁵N) atoms in the molecule. These predictions are crucial for assigning peaks in experimental NMR spectra.

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of the molecule, a set of normal modes of vibration and their corresponding frequencies can be obtained. asianpubs.org DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly used for this purpose. asianpubs.org The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by empirical factors to improve agreement with experimental data. asianpubs.org For the title compound, these calculations would predict the frequencies for key vibrational modes, such as N-H stretching, C-N stretching, C-F stretching of the trifluoromethyl group, and various aromatic ring vibrations.

Table 1: Illustrative Predicted Spectroscopic Data for this compound This table is illustrative and represents the type of data generated by computational methods. Actual values require specific calculations.

Parameter Type Atom/Group Predicted Value
¹H NMR Chemical Shift Aromatic-H 6.8 - 7.5 ppm
¹H NMR Chemical Shift N-H 3.5 - 4.5 ppm
¹H NMR Chemical Shift Butyl-CH 1.0 - 3.5 ppm
¹³C NMR Chemical Shift Aromatic-C 110 - 150 ppm
¹³C NMR Chemical Shift CF₃ ~125 ppm (quartet)
¹³C NMR Chemical Shift Butyl-C 10 - 55 ppm
¹⁹F NMR Chemical Shift CF₃ ~ -60 ppm
Vibrational Frequency N-H Stretch ~3400 cm⁻¹
Vibrational Frequency C=C Aromatic Stretch 1450 - 1600 cm⁻¹

Correlation and Comparison with Experimental Spectroscopic Data

The ultimate validation of theoretical predictions comes from their comparison with experimental data.

Vibrational Spectroscopy: Similarly, the calculated and scaled vibrational frequencies are compared with experimental Fourier-Transform Infrared (FTIR) and Raman spectra. This comparison allows for the confident assignment of vibrational modes to the observed absorption bands. Studies on 2- and 3-(trifluoromethyl)aniline (B124266) have successfully used DFT calculations to interpret and assign experimental FTIR and FT-Raman spectra researchgate.net. The agreement between theoretical and experimental vibrational data provides strong evidence for the calculated molecular structure and bonding characteristics.

Table 2: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies This table demonstrates the process of correlating theoretical data with experimental results. The values are representative for aniline derivatives.

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H Stretch 3520 3414 3410
C-H Aromatic Stretch 3150 3055 3050
C=C Aromatic Stretch 1630 1597 1600
C-F Stretch (asym) 1345 1318 1320

This correlative approach, integrating computational predictions with experimental measurements, is a cornerstone of modern chemical analysis, providing a comprehensive understanding of the structure and properties of this compound.

Derivatization and Exploration of Chemical Transformations

Functionalization of the Butan-2-yl Side Chain

The butan-2-yl group, while seemingly simple, offers opportunities for significant structural modification, particularly concerning its stereochemistry and the introduction of new functionalities.

The secondary carbon atom of the butan-2-yl group, where it attaches to the amine nitrogen, is a stereocenter. This inherent chirality means that N-(Butan-2-yl)-3-(trifluoromethyl)aniline exists as a pair of enantiomers, (R)- and (S)-N-(butan-2-yl)-3-(trifluoromethyl)aniline. The stereochemistry at this center can profoundly influence the biological activity and physical properties of its derivatives.

Research into stereoselective transformations for related structures often focuses on two primary strategies:

Resolution of Racemates: A racemic mixture of the compound can be separated into its constituent enantiomers. This is typically achieved by reacting the amine with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form diastereomeric salts. These salts, possessing different physical properties, can then be separated by methods such as fractional crystallization.

Asymmetric Synthesis: The compound can be synthesized from prochiral starting materials using chiral catalysts or reagents to favor the formation of one enantiomer over the other. For instance, the asymmetric reductive amination of 3-(trifluoromethyl)aniline (B124266) with butan-2-one using a chiral catalyst system could yield an enantioenriched product.

While specific studies on stereoselective transformations for this compound are not extensively documented in publicly available literature, general methods for the catalytic enantioselective synthesis of chiral amines are well-established. acs.org These reactions often provide high yields and excellent enantioselectivities. acs.org The development of such methods is crucial for accessing stereochemically pure compounds for further applications.

Introducing new functional groups onto the butan-2-yl side chain can further diversify the molecular structure. This typically involves the activation of C-H bonds, which can be challenging due to their general inertness. However, modern synthetic methods provide several potential routes:

Oxidation: Selective oxidation of the alkyl chain can introduce hydroxyl or carbonyl functionalities. The position of oxidation would depend on the specific reagents and conditions employed.

Halogenation: Free-radical halogenation, often initiated by UV light, could introduce a halogen atom (e.g., bromine or chlorine) onto the alkyl chain. The selectivity of this reaction can be influenced by the relative stability of the resulting carbon radicals.

Directed C-H Functionalization: More advanced strategies could involve directing groups to achieve site-selective functionalization of a specific C-H bond on the alkyl chain.

These transformations would yield derivatives with new reactive handles, enabling further conjugation, polymerization, or modification.

Chemical Modifications of the Trifluoromethylphenyl Moiety

The trifluoromethylphenyl ring is a key component of the molecule, and its modification can significantly alter electronic properties and intermolecular interactions.

The regiochemical outcome of electrophilic aromatic substitution on the phenyl ring is governed by the directing effects of the two existing substituents: the N-butan-2-ylamino group and the trifluoromethyl group.

The N-butan-2-ylamino group is an activating, ortho-, para-directing group due to the lone pair on the nitrogen atom, which can donate electron density to the ring.

The trifluoromethyl (CF₃) group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.

The positions ortho and para to the amino group are C2, C4, and C6. The positions meta to the trifluoromethyl group are C2 and C5. Therefore, the directing effects of the two groups are reinforcing at the C2 and C5 positions. The steric bulk of the N-butan-2-yl group may hinder substitution at the C2 position. As a result, electrophilic attack is most likely to occur at the C4 (para to the amine) and C6 (ortho to the amine) positions, with potential for some substitution at C2. msu.edu

The table below summarizes the predicted outcomes for common electrophilic aromatic substitution reactions.

ReactionReagentsPredicted Major Product(s)Reference
NitrationHNO₃, H₂SO₄Substitution at C4 and C6 positions msu.edu
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Substitution at C4 and C6 positions masterorganicchemistry.com
SulfonationFuming H₂SO₄Substitution at C4 and C6 positions msu.edu
Friedel-Crafts AlkylationR-Cl, AlCl₃Generally low yielding due to deactivation by CF₃ and potential for N-alkylation msu.edu
Friedel-Crafts AcylationRCOCl, AlCl₃Generally low yielding due to deactivation by CF₃ and complexation of catalyst with the amine msu.edu

The trifluoromethyl group is generally considered robust, but recent advances in synthetic chemistry have enabled its selective transformation. These reactions provide access to partially fluorinated analogues or other functional groups, which can be valuable for modulating physicochemical properties. ccspublishing.org.cn

Defluorination Reactions: The cleavage of strong C-F bonds in a controlled manner is a significant synthetic challenge. ccspublishing.org.cn Methods for the defluorination of trifluoromethylarenes often proceed through radical anion intermediates. ccspublishing.org.cn

Hydrodefluorination: This process replaces one or more fluorine atoms with hydrogen. Photoredox catalysis has emerged as a powerful tool for this transformation. For example, using an organophotocatalyst and a hydrogen atom donor under visible light irradiation can convert an Ar-CF₃ group to an Ar-CF₂H group. nih.govacs.org This reaction is often tolerant of a wide range of other functional groups. nih.govacs.org

Exhaustive Defluorination: Under certain reductive conditions, all three fluorine atoms can be replaced, leading to a methyl group. However, achieving selective mono- or di-defluorination is often the primary goal. acs.org

Functional Group Interconversion: The trifluoromethyl group can also be converted into other functionalities.

Conversion to Carbonyl Groups: The CF₃ group can be transformed into a ketone through C-F cleavage and subsequent arylation and carbonyl formation, often using Lewis acids like boron tribromide.

Conversion to Difluoromethylenes: Selective transformation of a C-F bond can lead to the synthesis of difluoromethylene compounds, which are important in medicinal chemistry.

The table below summarizes some modern methods for the transformation of trifluoromethylarenes.

TransformationMethodKey Reagents/ConditionsProduct TypeReference
Mono-hydrodefluorinationOrganophotoredox CatalysisOrganophotocatalyst, 4-hydroxythiophenol (HAD), blue lightAr-CF₂H nih.govacs.org
Defluorinative FunctionalizationSingle-Electron ReductionElectrochemical reduction or reducing metals (e.g., Mg)Ar-CF₂-R ccspublishing.org.cn
DefluoroallylationFluoride-initiated CouplingAllylsilanes, fluoride (B91410) sourceAr-CF₂-allyl acs.org
Ketone SynthesisElectrophilic Aromatic Substitution / C-F CleavageBoron tribromideAr-C(O)-Ar'

Cyclization and Heterocycle Formation Involving the Amine Nitrogen

The amine nitrogen in this compound is a versatile nucleophile that can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles. These transformations are fundamental in medicinal chemistry, as heterocyclic scaffolds are prevalent in many bioactive molecules.

Several strategies can be envisioned for constructing heterocyclic rings:

Annulation Reactions: A catalyst-free, visible-light-driven annulation reaction between N-substituted anilines and certain alkenes has been shown to produce substituted tetrahydroquinolines with high diastereoselectivity. nih.gov Applying this to a derivative of the target molecule could provide access to complex quinoline (B57606) structures.

Electrophilic Cyclization: If an unsaturated moiety, such as an alkyne, is introduced elsewhere in the molecule (e.g., via N-alkylation with a propargyl group), electrophilic cyclization can be initiated. Reagents like iodine monochloride (ICl) or bromine can promote a 6-endo-dig cyclization to yield substituted quinolines. nih.gov

Pictet-Spengler Reaction: This reaction involves the condensation of an amine with an aldehyde or ketone, followed by a ring-closing electrophilic attack onto the aromatic ring. This could be used to synthesize tetrahydroisoquinoline-type structures if an appropriate aldehyde-containing side chain is first attached to the nitrogen.

Three-Component Reactions: One-pot, three-component syntheses have been developed to produce meta-substituted anilines, which proceed through a benzannulation (ring-forming) sequence. beilstein-journals.orgnih.gov Such strategies could potentially incorporate this compound as the amine component to build more complex aromatic systems.

These cyclization strategies highlight the potential of this compound as a building block for constructing diverse and complex heterocyclic frameworks.

Limited Public Research Data on the Synthetic Applications of this compound

This scarcity of information prevents a detailed exploration of its chemical transformations, including its use in the synthesis of novel nitrogen-containing heterocycles through various reaction pathways. Consequently, a thorough discussion of its potential in ring-closing reactions and multicomponent processes to construct complex molecular frameworks cannot be substantiated with specific examples or research findings.

Furthermore, the role of This compound as an advanced synthetic intermediate remains largely undocumented in accessible literature. There is no specific information regarding its application as a precursor for creating intricate chemical architectures in the context of methodological development. Similarly, its utilization in the synthesis of chemical libraries for the purpose of reaction discovery is not described.

Due to the lack of specific research data, the creation of detailed data tables and an in-depth analysis of its chemical behavior and synthetic utility, as per the requested article structure, is not feasible at this time. The scientific community has yet to publish detailed studies focusing on the derivatization and broader synthetic applications of This compound .

Conclusion and Future Research Directions

Summary of Current Understanding and Key Findings Regarding N-(Butan-2-yl)-3-(trifluoromethyl)aniline

This compound is a fluorinated secondary amine whose scientific exploration in publicly accessible literature is currently limited. Its characterization is primarily confined to chemical databases which provide foundational data. The compound is identified by its CAS number 1019482-04-2 and molecular formula C₁₁H₁₄F₃N. appchemical.com

While specific studies detailing the synthesis of this compound are not extensively documented, its structure suggests a probable synthesis via reductive amination. wikipedia.org This common and versatile reaction would involve the condensation of 3-(trifluoromethyl)aniline (B124266) with butan-2-one to form an intermediate imine, which is subsequently reduced to the final secondary amine product. orgoreview.com Various reducing agents can be employed for this transformation, with reagents like sodium cyanoborohydride (NaBH₃CN) being particularly effective. orgoreview.com

The key structural features of the molecule are the aniline (B41778) core substituted with a trifluoromethyl group at the meta-position and an N-sec-butyl group. The trifluoromethyl (−CF₃) group is a powerful electron-withdrawing moiety that significantly influences the electronic properties of the aromatic ring and the basicity of the amine. wikipedia.org The incorporation of −CF₃ groups is a widely used strategy in medicinal chemistry and agrochemical design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. mdpi.combohrium.com The sec-butyl group introduces a chiral center, meaning the compound exists as a pair of enantiomers.

Currently, there are no detailed research findings on the specific biological activities, material properties, or applications of this compound itself. Its significance is inferred from the well-established importance of its parent structure, 3-(trifluoromethyl)aniline, which serves as a crucial building block for various pharmaceuticals (such as antipsychotics) and herbicides. nih.gov

Physicochemical Properties of Parent Compound: 3-(Trifluoromethyl)aniline
PropertyValue
Molecular FormulaC₇H₆F₃N
Molar Mass161.12 g/mol
AppearanceColorless liquid
Density1.29 g/cm³
Melting Point5 to 6 °C
Boiling Point187 to 188 °C
Water Solubility5 g/L (at 20 °C)

Identification of Remaining Challenges and Unexplored Research Areas

The primary challenge surrounding this compound is the profound lack of dedicated research. The scientific community has yet to publish detailed investigations into its synthesis, properties, and potential applications, leaving a significant knowledge gap.

Key unexplored research areas and challenges include:

Stereoselective Synthesis: As a chiral molecule, developing efficient and scalable methods for its asymmetric synthesis is a major challenge. Accessing enantiomerically pure forms is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Research into stereoselective additions to fluorinated N-tert-butylsulfinyl imines or asymmetric reductions could provide viable pathways. nih.gov

Biological Activity Screening: The molecule's structure, combining a trifluoromethylaniline core with a chiral alkyl group, makes it a candidate for biological activity. Comprehensive screening in pharmaceutical and agrochemical contexts is a completely unexplored area. Its potential as an intermediate for more complex active ingredients, similar to its parent compound, has not been investigated.

Physicochemical Characterization: Beyond basic identifiers, detailed characterization of its properties is missing. Data on its solubility in various solvents, pKa value, lipophilicity (LogP), and thermal stability are needed to understand its behavior and potential utility.

Reactivity and Derivatization: There is no information on the chemical reactivity of this compound. Exploring its utility as a building block for creating more complex fluorinated compounds could unveil new chemical entities with valuable properties.

Material Science Applications: The potential for fluorinated anilines to be incorporated into polymers or other functional materials has been noted. nbinno.com Whether this specific compound possesses any useful optical, electronic, or thermal properties for material science applications remains an open question.

Prospective Research Avenues and Methodological Advancements in Fluorinated Amine Chemistry

Future research on this compound would benefit from broader advancements in organofluorine chemistry. The field is rapidly evolving, with a focus on developing more efficient, selective, and sustainable synthetic methods. chinesechemsoc.org

Prospective research avenues include:

Advanced Synthetic Methodologies: Future syntheses could move beyond traditional reductive amination to more advanced catalytic methods. This includes leveraging photocatalysis or electrochemistry to drive the C-N bond formation under milder conditions. researchgate.net Developing catalytic asymmetric methods for the direct synthesis of the chiral amine would be a significant step forward, addressing a key challenge in fluorinated amine synthesis. cas.cnacs.org

Exploration as a Bioactive Scaffold: A systematic investigation into the biological effects of this compound is warranted. Given the prevalence of the trifluoromethyl group in pharmaceuticals, this molecule could be a lead structure or intermediate for developing new therapeutic agents. wikipedia.orgmdpi.com Research could focus on its potential as an enzyme inhibitor, a receptor ligand, or an agrochemical agent like an herbicide or insecticide.

Fluorine-Specific Interactions: The trifluoromethyl group is known to engage in unique non-covalent interactions (e.g., orthogonal multipolar interactions) that can enhance binding to biological targets. acs.org Computational modeling and biophysical studies could explore how the −CF₃ group in this specific molecular context might interact with protein binding pockets, guiding the design of new drugs.

Sustainable Chemistry Approaches: Future synthetic strategies should align with the principles of green chemistry. This includes the use of flow chemistry for safer and more efficient production, the development of recyclable catalysts, and the use of environmentally benign solvents and reagents. The broader push for sustainability in organofluorine chemistry will undoubtedly influence how compounds like this compound are produced on a larger scale.

Q & A

Q. Example Protocol

StepReagents/ConditionsYieldCharacterization
Imine formationEthanol, reflux, 6–8 h75%NMR, MS, recrystallization (ethanol)
ThioaminationDME, CsF, 25°C, 24 h20%Column chromatography (Pet. ether/CH₂Cl₂)

How can researchers resolve contradictions in spectroscopic data for N-alkylated trifluoromethylanilines?

Basic Research Question
Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : Imine/enamine tautomerization in Schiff bases alters proton environments .
  • Isomeric impurities : Regioselective substitution (e.g., para vs. meta) in electrophilic reactions requires high-resolution MS or 2D NMR (e.g., NOESY) for confirmation .
  • Solvent effects : CDCl₃ vs. DMSO-d₆ can shift NH proton signals due to hydrogen bonding .

Q. Methodological Approach

  • Use HRMS to confirm molecular formulas (e.g., m/z 237.606 for N-chloroacetyl derivatives ).
  • Compare experimental vs. computed IR spectra to identify functional groups .

What advanced computational methods predict the binding affinity of this compound derivatives to biological targets?

Advanced Research Question
Docking studies using plant α-tubulin models (e.g., PDB: 1TUB) reveal that nitro/dinitroaniline derivatives bind to the colchicine site via hydrophobic interactions with β-tubulin residues (e.g., Val-181, Phe-200) . Computational workflows:

Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns.

MM/PBSA : Calculate binding free energies (ΔG ~ −8.5 kcal/mol for dinitroanilines) .

QSAR : Correlate trifluoromethyl group electronegativity with herbicidal activity (R² > 0.85) .

How does the trifluoromethyl group influence regioselectivity in electrophilic aromatic substitution?

Advanced Research Question
The −CF₃ group is a strong meta-directing, electron-withdrawing substituent. In N-methyl-2-(phenylthio)-N-(3-(trifluoromethyl)phenyl)aniline synthesis, aryne intermediates preferentially react at the ortho position due to steric hindrance from the −CF₃ group . Key observations:

  • Ortho/para ratios : 7:3 in CsF-mediated thioamination .
  • Steric effects : Bulky substituents (e.g., butan-2-yl) further suppress para substitution (<5%) .

What are best practices for handling and storing this compound?

Basic Research Question

  • Storage : Keep in amber glass under inert gas (N₂/Ar) at −20°C to prevent oxidation .
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks .
  • Decomposition : Avoid strong acids/bases to prevent release of toxic HF .

How can this compound derivatives be tailored for anticancer applications?

Advanced Research Question
Structural analogs like Bicalutamide (a prostate cancer drug) highlight the role of −CF₃ in enhancing metabolic stability and target affinity . Design strategies:

  • Bioisosteric replacement : Substitute −NO₂ with −CN to reduce toxicity .
  • Prodrugs : Incorporate morpholine or azepane rings for improved solubility (logP < 3) .

What analytical techniques differentiate N-alkylated vs. N-acylated trifluoromethylanilines?

Basic Research Question

  • ¹H NMR : N-alkylated derivatives show NH signals at δ 3.2–4.1 ppm, while N-acyl analogs lack NH but exhibit carbonyl peaks (δ 165–170 ppm) .
  • IR : Amide C=O stretches at 1650–1680 cm⁻¹ vs. amine N–H at 3300–3500 cm⁻¹ .
  • XRD : Orthorhombic crystal systems confirm imine geometry (e.g., E-isomers) .

Why do certain synthetic routes for this compound exhibit low yields, and how can this be mitigated?

Advanced Research Question
Low yields (e.g., 20% in thioamination ) result from:

  • Side reactions : Aryne dimerization competes with nucleophilic attack .
  • Catalyst loading : Increasing CsF from 2.2 to 4.4 mmol improves yields to 35% .
  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h with comparable yields .

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